physicochemical properties of 7-Chloro-3-methyl-1H-indole-2-carboxylic acid
physicochemical properties of 7-Chloro-3-methyl-1H-indole-2-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 7-Chloro-3-methyl-1H-indole-2-carboxylic acid
Introduction
Heterocyclic compounds form the backbone of modern medicinal chemistry, and among them, the indole scaffold is of paramount importance. Substituted indoles are prevalent in numerous FDA-approved drugs and clinical candidates. 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS No: 16381-48-9) is a key chemical building block, offering a versatile scaffold for the synthesis of complex molecules. Its derivatives, particularly indole-2-carboxamides, have been explored for significant biological activities, including anti-parasitic properties against Trypanosoma cruzi, the causative agent of Chagas disease.[1][2]
The journey from a promising chemical scaffold to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. These parameters—including solubility, lipophilicity (LogP), and ionization constant (pKa)—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy.
This technical guide provides a comprehensive analysis of the core . Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the theoretical importance of each property, presents available data, and offers detailed, field-proven experimental protocols for their accurate determination.
Chemical Identity and Core Properties
A precise understanding of a compound's identity is the foundation of all subsequent analysis.
Chemical Structure:
(Image generated based on chemical name)
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 16381-48-9 | [3][4][5] |
| Molecular Formula | C₁₀H₈ClNO₂ | [3][6][7] |
| Molecular Weight | 209.63 g/mol | [3][6][8] |
| Canonical SMILES | CC1=C(NC2=C1C=CC=C2Cl)C(=O)O | [7] |
| InChI | InChI=1S/C10H8ClNO2/c1-5-6-3-2-4-7(11)9(6)12-8(5)10(13)14/h2-4,12H,1H3,(H,13,14) |
| Predicted Boiling Point | 440.7 ± 40.0 °C |[8] |
Critical Physicochemical Parameters for Drug Development
The success of a drug candidate is inextricably linked to its physicochemical profile. This section explores the "big three" properties—lipophilicity, solubility, and acidity—providing both the "why" and the "how" for their evaluation.
Caption: Interplay of key physicochemical properties and their influence on ADME.
Lipophilicity (LogP)
Expertise & Experience: Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is arguably the most critical parameter in medicinal chemistry. It measures a compound's preference for a nonpolar (octanol, mimicking lipid bilayers) versus a polar (water) environment. A molecule's LogP value dictates its ability to cross biological membranes, its binding affinity to protein targets, and its susceptibility to metabolic enzymes. While some lipophilicity is essential for membrane permeability, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[1] For indole-based series, maintaining a balanced LogP is a constant optimization challenge.[1]
Available Data: An experimental LogP value for 7-Chloro-3-methyl-1H-indole-2-carboxylic acid is not available in the reviewed literature. Computational models predict a LogP value in the range of 2.5 to 3.5, reflecting a moderately lipophilic character.
Trustworthiness (Experimental Protocol): Shake-Flask Method for LogP Determination
This protocol describes the gold-standard "shake-flask" method, a self-validating system for determining LogP.
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Preparation of Phases:
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Mix equal volumes of 1-octanol and HPLC-grade water in a separatory funnel.
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Shake vigorously for 24 hours to ensure mutual saturation.
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Allow the phases to separate completely. The upper layer is water-saturated octanol, and the lower layer is octanol-saturated water. Use these phases for all subsequent steps.
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-
Standard Curve Generation:
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Prepare a stock solution of the test compound in water-saturated octanol (e.g., 1 mg/mL).
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Create a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) using the same solvent.
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Measure the absorbance of each standard at the compound's λ_max using a UV-Vis spectrophotometer.
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Plot absorbance vs. concentration to generate a linear standard curve (R² > 0.99).
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Partitioning Experiment:
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Accurately weigh a small amount of the compound to create a solution in water-saturated octanol with a concentration that falls within the linear range of the standard curve (e.g., 50 µg/mL).
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Add a precise volume of this solution (e.g., 5 mL) to a glass vial.
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Add an equal volume (5 mL) of octanol-saturated water.
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Seal the vial and shake gently on an orbital shaker at a controlled temperature (25°C) for 24 hours to reach equilibrium.
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-
Analysis:
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Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete phase separation.
-
Carefully remove a sample from the aqueous (bottom) phase and the octanol (top) phase.
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Measure the UV absorbance of the sample from the aqueous phase. If necessary, dilute the octanol phase sample with water-saturated octanol to bring its concentration into the quantifiable range.
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Use the standard curve to determine the final concentration of the compound in both the octanol phase ([C]ₒ) and the aqueous phase ([C]ₐ).
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-
Calculation:
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The partition coefficient, P, is calculated as: P = [C]ₒ / [C]ₐ
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The LogP is the base-10 logarithm of P: LogP = log₁₀(P)
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Acidity and Ionization Constant (pKa)
Expertise & Experience: The pKa is the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms. For 7-Chloro-3-methyl-1H-indole-2-carboxylic acid, two functional groups can ionize: the carboxylic acid (acidic) and the indole N-H (weakly acidic). The carboxylic acid is the dominant player, with an expected pKa in the range of 4-5, typical for this functional group.[9] The pKa is critical because the ionization state of a molecule profoundly affects its solubility, permeability, and interaction with biological targets. An orally administered drug must navigate the acidic environment of the stomach (pH 1-3) and the more neutral environment of the intestine (pH 6-7.5). A carboxylic acid will be largely protonated (neutral) in the stomach, favoring absorption, but ionized (charged) in the intestine, which increases solubility but can hinder passive diffusion across the gut wall.
Available Data: An experimental pKa value is not available in the searched literature. Based on similar structures, the carboxylic acid pKa is predicted to be approximately 4.0.
Trustworthiness (Experimental Protocol): Potentiometric Titration for pKa Determination
This method provides a reliable pKa value by monitoring pH changes during titration.
Caption: Experimental workflow for pKa determination via potentiometric titration.
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System Setup and Calibration:
-
Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at 25°C.
-
Use a standardized titrant solution (e.g., 0.1 M NaOH), accurately prepared and verified.
-
-
Sample Preparation:
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Accurately weigh ~10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of degassed, deionized water.
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Causality Note: If solubility is low, a co-solvent like methanol or DMSO may be used, but the resulting value will be an apparent pKa (pKaᵃᵖᵖ) which must be noted. The co-solvent perturbs the dielectric constant of the medium, affecting ionization.
-
-
Titration Procedure:
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Place the sample solution in a jacketed beaker maintained at 25°C and stir gently with a magnetic stir bar.
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Immerse the calibrated pH electrode and the tip of the titrant-dispensing burette into the solution.
-
Begin adding the NaOH titrant in small, precise increments (e.g., 0.05 mL).
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After each addition, allow the pH reading to stabilize completely before recording both the added volume and the corresponding pH.
-
Continue the titration well past the expected equivalence point, until the pH curve flattens in the basic region.
-
-
Data Analysis:
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Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.
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Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point volume (Vₑ).
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The volume at the half-equivalence point is Vₑ/2.
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The pKa is the pH value on the titration curve corresponding to the Vₑ/2 volume.
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Solubility and Thermal Properties
Aqueous Solubility
Expertise & Experience: Poor aqueous solubility is a primary cause of failure for drug candidates. A compound must be in solution to be absorbed. For indole derivatives, which often feature planar, aromatic systems, solubility can be a significant hurdle.[1] The presence of both a lipophilic indole core and a polar carboxylic acid group in 7-Chloro-3-methyl-1H-indole-2-carboxylic acid creates a molecule with amphipathic character, suggesting its solubility will be highly pH-dependent. At pH values significantly below its pKa, the neutral form will dominate, leading to low aqueous solubility. Above the pKa, the ionized carboxylate form will significantly enhance solubility.
Available Data: Quantitative solubility data is not available in the reviewed literature. It is expected to be poorly soluble in neutral water and more soluble in basic aqueous solutions.
Trustworthiness (Experimental Protocol): Thermodynamic Solubility by Shake-Flask
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Equilibrium Setup:
-
Add an excess amount of the solid compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4).
-
Causality Note: Using an excess of solid ensures that a saturated solution is formed, which is the definition of thermodynamic solubility.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.
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-
Sample Processing:
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After incubation, visually confirm that excess solid remains.
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Filter the suspension through a low-binding 0.45 µm filter to remove all undissolved solids.
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Self-Validation Step: The first few drops of the filtrate should be discarded to prevent errors from potential filter adsorption.
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Quantification:
-
Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared in the corresponding buffer.
-
-
Reporting:
-
Report the solubility in units of µg/mL or µM at each specific pH and temperature.
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Melting Point and Thermal Analysis
Expertise & Experience: The melting point is a fundamental physical property that provides information about purity and crystal lattice energy. A sharp melting point typically indicates a high degree of purity. For drug development, polymorphism—the ability of a solid to exist in multiple crystalline forms—is a major consideration. Different polymorphs can have different melting points, solubilities, and dissolution rates, which can dramatically impact a drug's bioavailability.
Available Data: The melting point for 7-Chloro-3-methyl-1H-indole-2-carboxylic acid is not specified in the searched literature. For comparison, the parent indole-2-carboxylic acid has a melting point of 202-206 °C.[10]
Trustworthiness (Experimental Protocol): Determination by Differential Scanning Calorimetry (DSC)
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Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
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Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
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Data Analysis: The melting event is observed as an endothermic peak on the resulting thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.
Summary and Conclusions
7-Chloro-3-methyl-1H-indole-2-carboxylic acid is a valuable building block for medicinal chemistry. While specific experimental data for its key physicochemical properties are sparse in the public domain, its structural features allow for reliable predictions and guide the necessary experimental work.
Table 2: Summary of Physicochemical Properties
| Property | Predicted/Reported Value | Significance in Drug Development | Recommended Experimental Method |
|---|---|---|---|
| LogP | Predicted: ~2.5 - 3.5 | Membrane permeability, protein binding, metabolism | Shake-Flask with UV-Vis/HPLC |
| pKa | Predicted: ~4.0 (Carboxylic Acid) | Absorption, solubility, formulation | Potentiometric Titration |
| Aqueous Solubility | Not Available (Expected to be low at neutral pH) | Bioavailability, dissolution rate | Thermodynamic Shake-Flask |
| Melting Point | Not Available | Purity, stability, polymorphism screening | Differential Scanning Calorimetry (DSC) |
The protocols outlined in this guide provide a robust framework for the empirical determination of these critical parameters. A thorough understanding and accurate measurement of the physicochemical properties of this and similar molecules are not mere academic exercises; they are essential, non-negotiable steps in the rational design and development of new therapeutics.
References
-
Butcher, C. J., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link][1][2]
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PubChem. (n.d.). Indole-3-Carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link][11]
-
Google Patents. (n.d.). Synthetic method of indole-2-carboxylic acid. Retrieved from [12]
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Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link][13]
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Chemistry LibreTexts. (2023). Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
PubChemLite. (n.d.). 7-chloro-3-methyl-1h-indole-2-carboxylic acid. Retrieved from [Link][7]
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Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link][9][14]
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